3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene is a complex chemical compound derived from raloxifene, which is a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of osteoporosis and breast cancer. This compound incorporates piperidine moieties, which may enhance its pharmacological properties. The synthesis and application of this compound are of significant interest in medicinal chemistry due to its potential therapeutic benefits.
Raloxifene and its derivatives, including 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene, belong to the class of SERMs. These compounds selectively bind to estrogen receptors, exerting estrogen-like effects in some tissues while blocking estrogenic activity in others. The classification of this compound falls under synthetic organic compounds with potential pharmaceutical applications.
The synthesis of 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene involves several key steps, typically starting from the base structure of raloxifene. The following methods have been reported:
The molecular structure of 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene can be represented as follows:
The compound's three-dimensional conformation can be analyzed using molecular modeling software to predict binding interactions with estrogen receptors.
The chemical reactivity of 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene can include:
The mechanism of action for 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene involves:
3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene has several potential applications:
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) featuring a benzothiophene core structure, with its pharmacological activity heavily dependent on the presence and positioning of phenolic hydroxyl groups and piperidinylethoxy side chains. The compound 3-Des[4-(2-piperidinyl)ethoxy]benzoyl-7-[4-(2-piperidinyl)ethoxy]benzoyl raloxifene (CAS: 1391054-73-1) represents a structurally modified derivative resulting from deliberate synthetic alterations or process-related impurities. This molecule is characterized by the removal of the benzoyl group at position 3 of the benzothiophene scaffold and the introduction of a second 4-(2-piperidinyl)ethoxybenzoyl moiety at position 7 (Figure 1), yielding the molecular formula C28H27NO4S and a molecular weight of 473.58 g/mol [4].
Table 1: Structural Comparison of Raloxifene and Its Derivative
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Raloxifene | C28H27NO4S | 473.58 g/mol | Single benzoyl group at C3; hydroxyl groups at C6 and C4' |
3-Des/7-Dual-Benzoyl Raloxifene Derivative | C28H27NO4S | 473.58 g/mol | Benzoyl removal at C3; dual 4-(2-piperidinyl)ethoxybenzoyl groups at C3 and C7 positions |
The strategic repositioning of side chains in this raloxifene derivative profoundly impacts its estrogen receptor (ER) binding behavior and functional activity. SERMs exhibit tissue-specific agonist/antagonist effects dictated by ERα/ERβ subtype affinity, coactivator recruitment, and ligand-induced conformational changes [5] [7].
Positional isomerism (C3 vs. C7 substitution) alters ER subtype selectivity. Native raloxifene favors ERα (Kd ≈ 50 pM), whereas this derivative’s symmetrical structure may diminish ERβ interaction, evidenced by reduced transactivation in reporter assays [5] [10].
Functional Consequences:
Table 2: Pharmacodynamic Impact of Structural Modifications
Structural Element | Effect on ER Binding | Functional Outcome |
---|---|---|
Native C3 Benzoyl Group | Optimal H-bonding with ERα Asp351 | Mixed agonist/antagonist profile |
C3 Benzoyl Removal | Loss of key polar interactions | Reduced transcriptional activity in bone |
C7 Benzoyl Addition | Enhanced hydrophobic contact with ER LBD | Increased pure antagonism in mammary tissue |
Dual Piperidinylethoxy Chains | Altered dimerization interface | Potential ERβ selectivity loss; altered coregulator recruitment |
3-Des/7-Dual-Benzoyl raloxifene is classified as a process-related impurity arising from incomplete purification or side reactions during raloxifene manufacturing. Its detection and quantification are critical per ICH Q3A/B guidelines, which mandate controlling impurities to ≤0.15% for APIs [3] [9].
Detection Techniques: High-resolution mass spectrometry (HRMS) confirms its identity via m/z 474.1661 [M+H]+ and characteristic fragments (m/z 112.08 for piperidinylethyl cation). Structural elucidation employs 1H/13C NMR, with key shifts at δ 7.8 (benzothiophene H) and δ 3.6 (piperidinyl CH2) [4] [6].
Regulatory and Quality Implications:
Table 3: Analytical Methods for Impurity Profiling
Technique | Conditions | Limit of Detection | Key Applications |
---|---|---|---|
UHPLC-MS/MS | C18 column; 0.1% HCOOH/CH3CN gradient | 0.05 ng/mL | Quantification in API and biological matrices |
HPLC-UV | 254 nm; C8 column; phosphate buffer:MeOH | 0.1% w/w | Routine quality control release testing |
NMR Spectroscopy | DMSO-d6; 500 MHz | N/A | Structural confirmation and isomer differentiation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0